molecular formula C12H10N2 B11909057 1-Aminonaphthalene-2-acetonitrile

1-Aminonaphthalene-2-acetonitrile

Cat. No.: B11909057
M. Wt: 182.22 g/mol
InChI Key: JKORIPZVUJXMCW-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-2-acetonitrile is an organic compound belonging to the naphthalene derivatives family It is characterized by the presence of an amino group at the first position and an acetonitrile group at the second position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(1-arylethenyl)benzonitriles with 2-lithioacetonitrile, resulting in the formation of 1-amino-4-aryl-3,4-dihydronaphthalene-2-carbonitriles . Another method includes the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which efficiently produces 1-aminonaphthalene-2-carboxylates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-2-acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where the amino or acetonitrile groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different amine derivatives.

Scientific Research Applications

1-Aminonaphthalene-2-acetonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-2-acetonitrile involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in organic synthesis or its biological effects.

Comparison with Similar Compounds

1-Aminonaphthalene-2-acetonitrile can be compared with other naphthalene derivatives, such as:

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-aminonaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H10N2/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14/h1-6H,7,14H2

InChI Key

JKORIPZVUJXMCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)CC#N

Origin of Product

United States

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